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Skp2 inhibitor C1 (SKPin C1)

Cat. No.: B10789296
M. Wt: 465.3 g/mol
InChI Key: IYCJJVVXEHZJHE-UHFFFAOYSA-N
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Description

Overview of SKPin C1 as a Molecular Agent

Skp2 inhibitor C1, commonly known as SKPin C1, is a small-molecule compound identified as a specific inhibitor of S-phase kinase-associated protein 2 (Skp2). frontiersin.orgtargetmol.com It was discovered through in-silico virtual ligand screening targeting the protein-protein interaction site between Skp2 and one of its key substrates, p27Kip1. frontiersin.orgtmc.edu SKPin C1 functions by specifically disrupting the binding of Skp2 to p27, thereby preventing the Skp2-mediated ubiquitination and subsequent degradation of p27. frontiersin.orgselleckchem.comnih.gov This action leads to the accumulation of the p27 protein, which in turn can influence cellular processes like cell cycle progression and apoptosis. nih.govmedchemexpress.com The compound's ability to modulate the levels of critical cell cycle regulators has made it a significant tool in academic research for studying the Skp2-p27 axis. researchgate.net

Significance of Skp2 in Cellular Processes and Disease Pathogenesis

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex. frontiersin.orgnih.gov In this complex, Skp2 functions as a substrate recognition subunit, targeting specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgimrpress.com This process is vital for numerous cellular functions, including cell cycle progression, signal transduction, and transcription. frontiersin.orgmdpi.com

A primary and well-studied role of Skp2 is the regulation of cell cycle inhibitors, such as p27Kip1 and p21Cip1. frontiersin.orgnih.gov By mediating their degradation, Skp2 facilitates the transition from the G1 to the S phase of the cell cycle, thus promoting cell proliferation. frontiersin.orgnih.gov The levels of Skp2 itself fluctuate throughout the cell cycle, peaking during the G1/S transition and S phase. frontiersin.org

Due to its role in promoting cell proliferation and its ability to target tumor suppressor proteins for degradation, Skp2 is widely regarded as a proto-oncogene. frontiersin.orgimrpress.comwikipedia.org Overexpression of Skp2 is frequently observed in a wide range of human cancers, including lymphomas, prostate cancer, melanoma, and breast carcinomas. imrpress.comwikipedia.org This elevated expression often correlates with increased degradation of p27, leading to uncontrolled cell growth and tumor progression. imrpress.com Furthermore, high Skp2 levels have been associated with poor prognosis and drug resistance in various cancer types. frontiersin.orgwikipedia.orgnih.gov Skp2 has also been implicated in other pathological conditions, such as psoriasis, by contributing to inflammation and the hyperproliferation of keratinocytes. tandfonline.com

Rationale for Skp2 Inhibition in Academic Research

The established role of Skp2 as an oncogene and its frequent dysregulation in human cancers provide a strong rationale for its inhibition as a research strategy. frontiersin.orgimrpress.com Targeting Skp2 offers a potential avenue to counteract the uncontrolled cell proliferation that characterizes cancer. By inhibiting Skp2, researchers aim to prevent the degradation of key tumor suppressor proteins like p27. nih.govresearchgate.net The resulting accumulation of p27 can lead to cell cycle arrest, primarily in the G1 phase, and can also induce apoptosis (programmed cell death) in cancer cells. frontiersin.orgmedchemexpress.com

The development of specific inhibitors like SKPin C1 allows for the precise investigation of the consequences of blocking the Skp2 pathway. researchgate.net These inhibitors serve as valuable chemical tools to probe the complex cellular functions of Skp2 and to validate it as a target in various disease models. tmc.edu Research using Skp2 inhibitors helps to elucidate the specific roles of the Skp2-p27 axis in different cancer types and to explore its potential in overcoming drug resistance. frontiersin.orgnih.gov For instance, studies have shown that inhibiting Skp2 can re-sensitize drug-resistant cancer cells to conventional therapies. frontiersin.orgnih.gov Therefore, the academic pursuit of Skp2 inhibition is driven by the fundamental need to understand and ultimately control the molecular mechanisms that drive cancer and other proliferative disorders.

Research Findings on SKPin C1

SKPin C1 has been the subject of numerous preclinical studies across various cell lines and in vivo models, demonstrating its effects on cell cycle, proliferation, and apoptosis.

Cell Line/ModelObserved Effects of SKPin C1Research Focus
Metastatic Melanoma CellsInhibits cell proliferation, slows the cell cycle, and triggers apoptosis. medchemexpress.comCancer Therapy
Multiple Myeloma (U266, RPMI 8226)Decreased cell viability and proliferation; induced apoptosis by increasing cleaved caspase-3 levels; increased p27 protein levels by inhibiting ubiquitination. frontiersin.orgnih.govnih.govHematological Malignancies
Breast Cancer (MCF-7, T47D)In T47D cells, induced G1 phase arrest. targetmol.com In MCF-7 cells, caused a reduction in G1 and an increase in G2/M phase. targetmol.comselleckchem.comCancer Cell Biology
Lung CancerInhibited growth both in vitro and in vivo. frontiersin.orgSolid Tumors
Uveal MelanomaInhibited growth both in vitro and in vivo. frontiersin.orgOcular Oncology
T-cell Acute Lymphoblastic Leukemia (T-ALL)Inhibited proliferation of murine primary T-ALL cells and several human T-ALL cell lines. frontiersin.orgHematological Malignancies
Prostate Cancer (PC-3-TxR, DU145-TxR)Treatment led to the accumulation of p27. medchemexpress.com In castration-resistant prostate cancer cells (C4-2), SKPin C1 was shown to be effective. nih.govCancer Therapy, Drug Resistance

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H13BrN2O4S2 B10789296 Skp2 inhibitor C1 (SKPin C1)

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-bromo-2-[[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCJJVVXEHZJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanism of Action of Skpin C1

The inhibitory action of SKPin C1 is a result of its specific interaction with the Skp2 protein, a critical component of the SCF (Skp1-Cullin1-F-box) E3 ubiquitin ligase complex. This interaction disrupts the normal function of the complex, leading to significant downstream effects on cell cycle regulation.

Target Identification and Binding Specificity

The discovery of SKPin C1 was not a matter of chance, but rather a targeted effort employing sophisticated computational techniques.

SKPin C1 was identified through in silico virtual ligand screening, a computational method used to search large libraries of small molecules to find those that are likely to bind to a biological target. frontiersin.orgresearchgate.netnih.gov This structure-based approach targeted the binding pocket on the Skp2 protein that is crucial for its interaction with its substrate, p27. frontiersin.orgresearchgate.net By modeling the three-dimensional structure of this pocket, researchers were able to virtually screen numerous compounds to predict their binding affinity and specificity. nih.govplos.org This process significantly narrowed down the candidates for experimental validation, leading to the identification of SKPin C1 as a potent inhibitor. nih.gov

Specificity for Skp2-p27 Interaction Interface

Subsequent experimental studies have confirmed the predictions from the virtual screening. SKPin C1 specifically targets the interaction interface between Skp2 and the cyclin-dependent kinase inhibitor p27 (also known as KIP1). frontiersin.orgresearchgate.netnih.govresearchgate.net This targeted binding effectively blocks the association between Skp2 and p27. frontiersin.orgresearchgate.net The specificity of this interaction is crucial, as it prevents the Skp2-mediated degradation of p27, a key regulator of cell cycle progression. researchgate.netfocusbiomolecules.comselleckchem.comselleck.co.jp The accumulation of p27 due to this inhibition leads to cell cycle arrest, primarily at the G1 phase. frontiersin.orgresearchgate.net

Binding to Cdc Kinase Subunit 1 (Cks1) Interaction Interface on Skp2

Further investigation into the binding mechanism revealed that SKPin C1 interacts with Skp2 at the interface where it also binds to Cdc kinase subunit 1 (Cks1). bertin-bioreagent.comcaymanchem.com Cks1 acts as an essential cofactor for the recognition and ubiquitination of p27 by the SCF-Skp2 complex. mdpi.com By binding to this Cks1 interaction interface, SKPin C1 disrupts the proper assembly and function of the SCF-Skp2/Cks1 E3 ligase complex. bertin-bioreagent.comcaymanchem.com This interference is a key aspect of its inhibitory mechanism, as the interaction with Cks1 is critical for the efficient ubiquitination of p27. mdpi.com

Impact on Ubiquitin-Proteasome System Components

The binding of SKPin C1 to Skp2 has profound consequences for the ubiquitin-proteasome system, the cellular machinery responsible for protein degradation.

Inhibition of SCF-Skp2 E3 Ubiquitin Ligase Activity

The primary consequence of SKPin C1 binding is the inhibition of the E3 ubiquitin ligase activity of the SCF-Skp2 complex. caymanchem.com This complex is responsible for attaching ubiquitin chains to specific substrate proteins, marking them for degradation by the proteasome. By interfering with the interaction between Skp2 and its substrate p27, SKPin C1 effectively halts this process. caymanchem.comnih.gov This inhibition is specific to the SCF-Skp2 complex, highlighting the targeted nature of the inhibitor.

Modulation of Substrate Ubiquitination: Focus on p27 and p21

The inhibitory action of SKPin C1 leads to a significant reduction in the ubiquitination of key cell cycle regulators, most notably p27 and p21 (also known as CIP1/WAF1). researchgate.netnih.gov Both p27 and p21 are tumor suppressors that negatively regulate cyclin-dependent kinases (CDKs), thereby controlling cell cycle progression. nih.gov Under normal conditions, the SCF-Skp2 complex mediates the K48-linked ubiquitination of p27 and p21, leading to their degradation by the proteasome. nih.gov

SKPin C1 prevents this ubiquitination, causing an accumulation of p27 and p21 proteins within the cell. focusbiomolecules.commedchemexpress.com This increase in p27 and p21 levels has been observed in various cancer cell lines following treatment with SKPin C1. nih.govmedchemexpress.com The stabilization of these CDK inhibitors is a direct consequence of the targeted inhibition of the Skp2-p27 interaction, ultimately leading to cell cycle arrest. researchgate.net

Finding Method Outcome Reference
Identification of SKPin C1In Silico Virtual Ligand ScreeningIdentified as a potential inhibitor of the Skp2-p27 interaction. frontiersin.orgresearchgate.netnih.gov
Binding SpecificityExperimental AssaysConfirmed specific binding to the Skp2-p27 and Skp2-Cks1 interaction interfaces. frontiersin.orgresearchgate.netbertin-bioreagent.comcaymanchem.com
Effect on SCF-Skp2 ActivityIn Vitro Ubiquitination AssaysDemonstrated inhibition of SCF-Skp2 E3 ubiquitin ligase activity. caymanchem.comnih.gov
Impact on Substrate UbiquitinationWestern Blotting, ImmunoprecipitationShowed decreased ubiquitination and subsequent accumulation of p27 and p21. researchgate.netfocusbiomolecules.comnih.govmedchemexpress.com

Prevention of p27 Ubiquitination and Degradation

The primary mechanism by which Skp2 inhibitor C1 (SKPin C1) exerts its effects is through the direct inhibition of the S-phase kinase-associated protein 2 (Skp2). medchemexpress.comselleckchem.com Skp2 is the substrate-recognition component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, known as SCF-Skp2. spandidos-publications.comresearchgate.net This complex targets several key cell cycle regulators for ubiquitination and subsequent degradation by the proteasome, with the cyclin-dependent kinase inhibitor p27 (also known as p27Kip1) being a primary substrate. spandidos-publications.comfrontiersin.org

SKPin C1 was identified as a small-molecule inhibitor that specifically targets the protein-protein interaction interface where p27 binds to Skp2. spandidos-publications.comfrontiersin.org By occupying this binding pocket, SKPin C1 physically obstructs the association between Skp2 and p27. frontiersin.orgresearchgate.net This interference is crucial because the binding is a prerequisite for the E3 ligase complex to tag p27 with ubiquitin molecules. Consequently, SKPin C1 selectively inhibits the Skp2-mediated ubiquitination of p27. selleckchem.comresearchgate.netnih.gov

Research across various cancer cell lines has consistently demonstrated this inhibitory effect. In multiple myeloma cell lines U266 and RPMI 8226, treatment with SKPin C1 led to a marked increase in p27 protein levels. nih.govnih.gov This was not due to an increase in p27 production, but rather a decrease in its degradation. nih.gov Immunoprecipitation assays confirmed that SKPin C1 treatment significantly reduced the amount of ubiquitin attached to the p27 protein in these cells. nih.govresearchgate.net This stabilization and accumulation of p27 is a direct outcome of preventing its ubiquitination. dovepress.com

Notably, the action of SKPin C1 is highly specific to the function of Skp2, as studies have shown that the inhibitor does not significantly alter the endogenous protein levels of Skp2 itself. spandidos-publications.comnih.gov Instead, it neutralizes Skp2's ability to target p27 for destruction. The resulting accumulation of the p27 protein, a potent inhibitor of cyclin-dependent kinases, is a key downstream event that leads to cell cycle arrest. frontiersin.orgdovepress.com

Detailed Research Findings on SKPin C1's Effect on p27

The table below summarizes key findings from various studies investigating the effect of SKPin C1 on p27 ubiquitination and protein levels in different human cancer cell lines.

Cell Line(s)Cancer TypeKey FindingsReference(s)
U266 and RPMI 8226Multiple MyelomaSKPin C1 treatment increased p27 protein levels by preventing its ubiquitination. Immunoprecipitation assays showed a decrease in ubiquitin combined with p27. The effect on p27 levels was dose-dependent. nih.gov, researchgate.net, nih.gov
MUM2B and OM431Uveal MelanomaSKPin C1 decreased the degradation of p27 by blocking its ubiquitylation, resulting in p27 accumulation and subsequent G1 phase cell cycle arrest. dovepress.com
BGC-823 and MKN-45Gastric CancerTreatment with increasing concentrations of SKPin C1 led to a significant upregulation in the accumulation of p27kip1, while the endogenous expression of Skp2 was not significantly affected. spandidos-publications.com
PC3-TxR and DU145-TxRProstate CancerSKPin C1, similar to Skp2 knockdown, impairs p27 degradation, enhancing the sensitivity of paclitaxel-resistant cells. spandidos-publications.com
501 MelMetastatic MelanomaSKPin C1 treatment induces the accumulation of p27. selleckchem.com

Cellular and Molecular Effects of Skpin C1

Regulation of Cell Cycle Progression

SKPin C1 exerts a notable influence on the cell cycle, a tightly regulated process that governs cell growth and division. frontiersin.org Its primary mechanism involves the modulation of key proteins that act as checkpoints, ensuring the orderly transition between different phases of the cell cycle. nih.gov

Induction of G1 Phase Cell Cycle Arrest

A primary and well-documented effect of SKPin C1 is the induction of cell cycle arrest in the G1 phase. nih.govfrontiersin.orgfrontiersin.org This is achieved by preventing the Skp2-mediated degradation of the cyclin-dependent kinase (CDK) inhibitor p27. frontiersin.orgnih.gov By inhibiting the interaction between Skp2 and p27, SKPin C1 leads to the accumulation of p27. frontiersin.orgresearchgate.net Elevated levels of p27 then bind to and inhibit the activity of cyclin E-CDK2 and cyclin D-CDK4/6 complexes, which are crucial for the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov This blockade effectively halts cells in the G1 phase, preventing them from proceeding with DNA replication. researchgate.net

Studies in various cancer cell lines have consistently demonstrated this G1 arrest. For instance, in multiple myeloma (MM) cell lines U266 and RPMI 8226, treatment with SKPin C1 resulted in a significant increase in the percentage of cells in the G0/G1 phase. nih.govmedchemexpress.com This effect was dose-dependent, with higher concentrations of SKPin C1 leading to a more pronounced accumulation of cells in G1. nih.gov The G1 arrest induced by SKPin C1 is a key mechanism underlying its anti-proliferative effects. frontiersin.org

Modulation of S and G2/M Phase Populations

Consequent to the G1 phase arrest, treatment with SKPin C1 leads to a corresponding decrease in the proportion of cells in the S and G2/M phases of the cell cycle. nih.govscielo.br As cells are blocked from entering the S phase, where DNA synthesis occurs, the number of cells actively replicating their DNA diminishes. nih.gov Similarly, with fewer cells progressing through the S phase, the population of cells in the G2 phase (the gap between DNA synthesis and mitosis) and the M phase (mitosis) also decreases. nih.gov

Flow cytometry analysis of multiple myeloma cells (U266 and RPMI 8226) treated with SKPin C1 clearly showed a reduction in the percentages of cells in the S and G2/M phases, corroborating the induction of G1 arrest. nih.gov This shift in the cell cycle distribution highlights the inhibitor's ability to disrupt the normal progression of cellular division. nih.gov

Cell-Type Specific Cell Cycle Arrest Phenotypes

While G1 arrest is a common outcome of SKPin C1 treatment, some studies suggest that the specific cell cycle effects can be cell-type dependent. researchgate.net The cellular context, including the expression levels of Skp2 and its substrates, as well as the status of other cell cycle regulatory proteins, can influence the cellular response to SKPin C1. nih.govresearchgate.net

For example, in multiple myeloma cells, which often exhibit high levels of Skp2 and low levels of p27, SKPin C1 potently induces G1 arrest. nih.gov In contrast, normal B lymphocytes, which have lower Skp2 and higher p27 levels, are significantly less sensitive to the cell cycle effects of SKPin C1. nih.gov This suggests a degree of selectivity for cells with a dysregulated Skp2-p27 axis. nih.gov Furthermore, while G1 arrest is the predominant phenotype, some research has hinted at the possibility of G2/M phase blocks in certain cancer cell types, indicating a broader, though less common, impact on cell cycle checkpoints. researchgate.net

Impact on Cell Proliferation Dynamics

The regulation of the cell cycle by SKPin C1 directly translates into significant effects on cell proliferation. By halting cell cycle progression, SKPin C1 effectively curtails the ability of cells to divide and multiply. medchemexpress.comnih.gov

Inhibition of Cellular Proliferation

A consistent and robust finding across numerous studies is the ability of SKPin C1 to inhibit cellular proliferation in a variety of cancer cell lines. nih.govfrontiersin.orgnih.gov This inhibitory effect has been observed in metastatic melanoma, multiple myeloma, uveal melanoma, and prostate cancer cells. medchemexpress.comnih.govdovepress.com

In multiple myeloma cell lines U266 and RPMI 8226, SKPin C1 significantly decreased cell viability and proliferation in a dose-dependent manner. nih.govnih.gov Similarly, in uveal melanoma cells, SKPin C1 was shown to inhibit cell growth. dovepress.com The anti-proliferative effect is not limited to established cell lines; SKPin C1 has also been shown to inhibit the proliferation of murine primary T-ALL cells. frontiersin.org This broad-spectrum anti-proliferative activity underscores the fundamental role of the Skp2-p27 pathway in cell growth across different cancer types. frontiersin.orgfrontiersin.org

Cell LineCancer TypeEffect of SKPin C1Reference
U266Multiple MyelomaInhibited Proliferation nih.gov
RPMI 8226Multiple MyelomaInhibited Proliferation nih.gov
MUM2BUveal MelanomaInhibited Growth dovepress.com
Metastatic Melanoma CellsMelanomaInhibited Proliferation medchemexpress.com
Prostate Cancer CellsProstate CancerInhibited Proliferation dovepress.com
Murine Primary T-ALL CellsT-cell Acute Lymphoblastic LeukemiaInhibited Proliferation frontiersin.org

Effects on DNA Synthesis Indicators (e.g., EdU Staining)

To further elucidate the mechanism of proliferation inhibition, researchers have utilized indicators of DNA synthesis, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) staining. nih.govscielo.br EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase of the cell cycle. nih.gov Therefore, a decrease in EdU incorporation is a direct measure of reduced DNA synthesis and, by extension, inhibited cell proliferation. nih.gov

Studies have shown that treatment with SKPin C1 significantly inhibits EdU staining in cancer cells. nih.govscielo.br In U266 and RPMI 8226 multiple myeloma cells, SKPin C1 treatment led to a marked decrease in the number of EdU-positive cells, an effect that was comparable to the knockdown of Skp2 itself. nih.gov This provides direct evidence that SKPin C1's anti-proliferative effects are mediated through the blockade of DNA synthesis, a direct consequence of the G1 cell cycle arrest. nih.gov

Cell LineTreatmentEffect on EdU StainingReference
U266SKPin C1Decreased number of EdU-positive cells nih.gov
RPMI 8226SKPin C1Decreased number of EdU-positive cells nih.gov
U266SKP2 knockdownDecreased number of EdU-positive cells nih.gov
RPMI 8226SKP2 knockdownDecreased number of EdU-positive cells nih.gov

Induction of Programmed Cell Death

SKPin C1 has been identified as a potent inducer of programmed cell death, or apoptosis, in various cancer cell lines. frontiersin.orgmedchemexpress.com This pro-apoptotic activity is a cornerstone of its potential as a therapeutic agent.

The primary mechanism by which SKPin C1 induces apoptosis is through its inhibitory action on the S-phase kinase-associated protein 2 (Skp2). frontiersin.org Skp2 is a component of the SCF (Skp1-Cullin-1-F-box) E3 ubiquitin ligase complex, which targets various cell cycle regulators for degradation. dovepress.com By specifically inhibiting the interaction between Skp2 and its substrate, the cyclin-dependent kinase inhibitor p27, SKPin C1 prevents the ubiquitination and subsequent degradation of p27. frontiersin.orgnih.govresearchgate.net

The resulting accumulation of p27 is a critical event that triggers the apoptotic cascade. nih.gov This is because p27 acts as a tumor suppressor by negatively regulating the cell cycle. nih.gov The upregulation of p27 is thought to be the key mechanism through which SKPin C1 initiates apoptosis. nih.gov Studies in multiple myeloma cells have shown that the protective effect of SKPin C1 on p27 from ubiquitination and degradation promotes apoptosis in a manner similar to Skp2 knockdown. nih.gov Furthermore, SKPin C1 has been shown to induce apoptosis in metastatic melanoma and breast cancer cells. frontiersin.org

A key event in the execution phase of apoptosis is the activation of caspases, a family of cysteine proteases. SKPin C1 has been demonstrated to stimulate caspase-3-mediated apoptosis. nih.gov In multiple myeloma cell lines, such as U266 and RPMI 8226, treatment with SKPin C1 leads to an increased protein level of cleaved caspase-3, an active form of the enzyme. nih.govnih.gov This activation of caspase-3 is a downstream consequence of the cellular changes initiated by SKPin C1, ultimately leading to the dismantling of the cell. nih.govsysy.com The activation of caspase-3 appears to be a central element in the apoptotic pathways triggered by SKPin C1. nih.govsysy.com

Mechanisms of Apoptosis Induction

Alterations in Key Regulatory Protein Abundance

The inhibitory effect of SKPin C1 on Skp2 function leads to significant changes in the levels of crucial cell cycle regulatory proteins.

The most prominent and well-documented effect of SKPin C1 is the accumulation and upregulation of the p27 protein. medchemexpress.comnih.govspandidos-publications.com This occurs because SKPin C1 specifically targets the binding interface between Skp2 and p27, thereby preventing Skp2 from marking p27 for degradation by the proteasome. frontiersin.orgresearchgate.net

This effect has been consistently observed across various cancer cell types. For instance, in multiple myeloma cells (U266 and RPMI 8226), SKPin C1 treatment resulted in a dose-dependent increase in p27 protein levels. nih.gov Similarly, in human gastric cancer cells (BGC-823), increasing concentrations of SKPin C1 led to a significant upregulation of p27kip1. spandidos-publications.com This accumulation of p27 is a direct consequence of the inhibition of its Skp2-mediated degradation and is a key factor in the anti-proliferative and pro-apoptotic effects of SKPin C1. nih.govspandidos-publications.com

Table 1: Effect of SKPin C1 on p27 Protein Levels in Cancer Cell Lines

Cell LineCancer TypeOutcome of SKPin C1 TreatmentReference
U266Multiple MyelomaIncreased p27 protein levels. nih.gov nih.gov
RPMI 8226Multiple MyelomaIncreased p27 protein levels. nih.gov nih.gov
BGC-823Gastric CancerUpregulation of p27kip1 accumulation. spandidos-publications.com spandidos-publications.com
PC-3-TxRProstate CancerAccumulation of p27. medchemexpress.com medchemexpress.com
DU145-TxRProstate CancerAccumulation of p27. medchemexpress.com medchemexpress.com

In addition to p27, Skp2 is also known to mediate the degradation of another important cyclin-dependent kinase inhibitor, p21. researchgate.netusbio.net Research indicates that SKPin C1 can also protect p21 from ubiquitination and degradation. nih.gov This suggests that the therapeutic effects of SKPin C1 may be partially attributable to the stabilization of p21, which, like p27, is a negative regulator of the cell cycle. researchgate.net The upregulation of cellular p21Cip1/Waf1 protein levels has been noted in melanoma cells following treatment with a similar rhodanine (B49660) compound. usbio.net

Crucially, studies have consistently shown that SKPin C1 does not directly affect the expression levels of the Skp2 protein itself. dovepress.comnih.govspandidos-publications.com Western blot analyses in both multiple myeloma and gastric cancer cell lines have demonstrated that while p27 levels increase significantly after SKPin C1 treatment, the protein levels of Skp2 remain largely unchanged. nih.govspandidos-publications.com This indicates that SKPin C1 functions as a true inhibitor of Skp2's E3 ligase activity by disrupting its interaction with its substrates, rather than by downregulating Skp2 expression. dovepress.comnih.gov

Preclinical Research Applications and Models

In Vitro Investigations in Cell Line Models

In multiple myeloma (MM) cell lines U266 and RPMI 8226, SKPin C1 has been shown to significantly inhibit cell viability and proliferation. nih.govnih.gov Treatment with SKPin C1 leads to an increase in the protein levels of p27, a cyclin-dependent kinase inhibitor, by preventing its ubiquitination and subsequent degradation. nih.govresearchgate.net This accumulation of p27 results in a G1 phase cell cycle arrest, thereby slowing down cell proliferation and triggering apoptosis, as evidenced by increased levels of cleaved caspase-3. nih.govfrontiersin.org Notably, the viability of normal B lymphocytes is only marginally affected by SKPin C1, suggesting a degree of specificity for malignant cells. nih.govnih.gov The inhibitory effects of SKPin C1 on these MM cell lines are dose-dependent. nih.govnih.gov

Table 1: Effects of SKPin C1 on Multiple Myeloma Cell Lines

Cell Line Key Findings References
U266 Decreased viability and proliferation, induced apoptosis, increased p27 protein levels, G1 cell cycle arrest. nih.govnih.govresearchgate.net

| RPMI 8226 | Significantly inhibited viability, increased p27 protein levels by preventing ubiquitination, induced apoptosis and cell cycle arrest. | nih.govnih.govresearchgate.netresearchgate.net |

SKPin C1 was initially identified for its inhibitory action on metastatic melanoma cells. nih.govnih.gov In uveal melanoma (UM) cell lines, SKPin C1 has been demonstrated to inhibit cell growth both in vitro and in vivo. frontiersin.orgresearchgate.net The compound induces a G1 phase arrest in UM cells. nih.gov This effect is attributed to the inhibition of Skp2, which leads to the accumulation of p27. nih.govresearchgate.net By preventing the degradation of p27, SKPin C1 effectively suppresses the proliferation of UM cells. researchgate.net

Table 2: Effects of SKPin C1 on Melanoma Cell Lines

Cell Line Type Key Findings References
Metastatic Melanoma Inhibits viability and induces apoptosis. nih.govfrontiersin.org

| Uveal Melanoma (e.g., OM431, MUM2B) | Inhibits cell growth in vitro and in vivo, induces G1 phase cell cycle arrest, leads to p27 accumulation. | researchgate.netnih.govresearchgate.net |

In the context of breast cancer, particularly the MCF-7 cell line, SKPin C1 induces a G2/M cell cycle arrest, a different response compared to the G1 arrest seen in other cancer types. rndsystems.com The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. nih.govkarmanos.orgplos.org SKPin C1 treatment in breast cancer cells has been shown to trigger apoptosis. frontiersin.orgnih.gov

Table 3: Effects of SKPin C1 on Breast Cancer Cell Lines

Cell Line Key Findings References
MCF-7 Induces G2/M cell cycle arrest. rndsystems.com
T47D Promotes G1/S cell cycle arrest. rndsystems.com

| General Breast Cancer Cells | Triggers apoptosis. | frontiersin.orgnih.gov |

Studies utilizing gastric cancer cell lines such as BGC-823 and MKN-45 have shown that SKPin C1 significantly decreases cell survival rates in a dose-dependent manner. spandidos-publications.com Similar to its action in other cancers, SKPin C1 treatment or Skp2 knockdown in these cells leads to the accumulation of p27kip1. spandidos-publications.com This upregulation of p27kip1 is associated with the suppression of cell proliferation and tumorigenesis in human gastric cancer cells. mdpi.com

Table 4: Effects of SKPin C1 on Gastric Cancer Cell Lines

Cell Line Key Findings References
BGC-823 Decreased cell survival, accumulation of p27kip1 upon SKPin C1 treatment. spandidos-publications.com

| MKN-45 | Decreased cell survival with increasing concentrations of SKPin C1. | spandidos-publications.com |

In T-cell acute lymphoblastic leukemia (T-ALL) cell lines, SKPin C1 has been found to reduce cell viability. researchgate.net Research indicates that it inhibits the proliferation of several human T-ALL cell lines as well as murine primary T-ALL cells that have wildtype Skp2. frontiersin.orgnih.gov The mechanism involves the blockade of Skp2, which leads to decreased cell proliferation and increased apoptosis. researchgate.net

Table 5: Effects of SKPin C1 on T-cell Acute Lymphoblastic Leukemia Cell Lines

Cell Line Type Key Findings References
Human T-ALL Cell Lines (e.g., SupT1, HBP-ALL) Reduced cell viability with increasing doses of SKPin C1. researchgate.net

| Murine Primary T-ALL Cells (with wildtype Skp2) | Inhibition of proliferation. | frontiersin.orgnih.gov |

Preclinical studies in prostate cancer models have also explored the effects of SKPin C1. In prostate cancer cells with specific genetic backgrounds, such as those with pRb and p53 deficiencies and a p27T187A knock-in mutation, the inhibitory effects of SKPin C1 were found to be dose-dependent. frontiersin.org Furthermore, in LNCaP prostate cancer cells, SKPin C1 promotes G1/S cell cycle arrest. rndsystems.com It has also been noted that prostate cancer cell lines are more sensitive to this inhibitor compared to fibroblasts. researchgate.net

Table 6: Effects of SKPin C1 on Prostate Cancer Cell Lines

Cell Line/Model Key Findings References
pRb/p53 deficient primary prostate tumor cells with p27T187A KI mutation Dose-dependent inhibitory effects. frontiersin.org
LNCaP Promotes G1/S cell cycle arrest. rndsystems.com

| General Prostate Cancer Cell Lines | More sensitive to inhibition compared to fibroblasts. | researchgate.net |

Evaluation in Other Cancer Cell Types

Beyond its initial identification as an inhibitor of metastatic melanoma, SKPin C1 has been assessed in a variety of other cancer cell lines. Research has demonstrated its activity in multiple myeloma, breast cancer, and T-cell acute lymphoblastic leukemia (T-ALL). researchgate.netfrontiersin.org

In multiple myeloma cell lines, such as U266 and RPMI 8226, SKPin C1 was found to decrease cell viability and proliferation. researchgate.netnih.gov The inhibitor induced apoptosis, as evidenced by an increase in cleaved caspase-3 protein levels. researchgate.netnih.gov Studies in MCF-7 breast cancer cells showed that treatment with SKPin C1 resulted in an increased percentage of cells in the G2/M phase of the cell cycle. selleckchem.comrndsystems.comselleck.co.jpselleckchem.com Furthermore, the compound has been shown to inhibit the proliferation of both murine primary T-ALL cells and several human T-ALL cell lines. researchgate.netfrontiersin.org In taxane-resistant prostate cancer cells (PC-3-TxR and DU145-TxR), SKPin C1 treatment led to the accumulation of p27. medchemexpress.com

The inhibitory effects of SKPin C1 have been observed to be dose-dependent in certain contexts, such as in primary prostate tumor cells with specific genetic mutations. frontiersin.org The table below summarizes the observed effects of SKPin C1 in various cancer cell lines.

Table 1: Effects of SKPin C1 in Various Cancer Cell Lines

Assessment of Specificity in Non-Malignant Cell Lines (e.g., Normal B lymphocytes, PIG1)

A critical aspect of preclinical drug evaluation is determining the selectivity of a compound for cancer cells over normal, non-malignant cells. Studies on SKPin C1 have included assessments in normal cell lines to gauge its potential for off-target effects.

In studies involving multiple myeloma, the effect of SKPin C1 on normal B lymphocytes was examined. nih.gov The results indicated that SKPin C1 only moderately attenuated the viability of normal B lymphocytes, even at high concentrations, suggesting a degree of specificity for the malignant myeloma cells. nih.govmedchemexpress.com

Similarly, when investigating the effects of SKPin C1 on uveal melanoma cells, researchers used the normal pigment cell line PIG1 as a control. researchgate.netnih.govresearchgate.net The PIG1 cell line is an immortalized human melanocyte cell line derived from foreskin. cellosaurus.org The survival curves and IC50 values demonstrated that SKPin C1 had a less potent effect on the viability of PIG1 cells compared to the uveal melanoma cell lines OM431 and MUM2B. nih.govresearchgate.net This differential sensitivity supports the targeted action of SKPin C1 against cancer cells harboring dysregulated Skp2 pathways. nih.gov

Table 2: Comparative IC50 Values of SKPin C1 in Malignant and Non-Malignant Cell Lines

In Vivo Studies in Preclinical Animal Models

To complement in vitro findings, the efficacy of SKPin C1 has been evaluated in several in vivo preclinical animal models, primarily utilizing xenografts where human cancer cells are implanted into immunocompromised mice. jcancer.orgbiocytogen.comresearchgate.net

Efficacy in Xenograft Models of Uveal Melanoma

The in vivo anti-tumor activity of SKPin C1 was assessed in a nude mouse xenograft model of uveal melanoma. researchgate.netnih.govnih.gov Human uveal melanoma cells (MUM2B) were subcutaneously injected into nude mice. nih.govresearchgate.net Following tumor establishment, treatment with SKPin C1 was administered. nih.gov The study demonstrated that SKPin C1 treatment significantly inhibited the growth of uveal melanoma tumors in vivo. researchgate.netnih.govresearchgate.netnih.gov This inhibition of tumor progression was associated with the accumulation of p27 within the tumor cells, consistent with the inhibitor's mechanism of action. researchgate.netnih.gov

Efficacy in Xenograft Models of Lung Cancer

The therapeutic potential of SKPin C1 has also been explored in the context of lung cancer. frontiersin.org While specific details on xenograft models were not extensively available in the provided search results, it is reported that SKPin C1 inhibits lung cancer growth in vivo. researchgate.netfrontiersin.org Non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) are the major histological types, and various cell lines like A549 are commonly used to establish xenograft models for preclinical drug assessment. mdpi.commeliordiscovery.com These models are crucial for evaluating novel therapeutic agents in a setting that better mimics the complex biological environment of a tumor. mdpi.commeliordiscovery.comcrownbio.com

Efficacy in Xenograft Models of Gastric Cancer

In vitro studies have shown that SKPin C1 can inhibit the proliferation of human gastric cancer cells, such as the BGC 823 cell line. medchemexpress.com While the provided search results mention the use of gastric cancer xenograft models for preclinical research, specific in vivo efficacy data for SKPin C1 in these models was not detailed. frontiersin.orgaltogenlabs.com Gastric cancer xenograft models, using cell lines like NCI-N87 and AGS, are established tools for evaluating the in vivo behavior of tumors and the effectiveness of new pharmaceutical compounds. altogenlabs.com

Exploration of Non-Oncological Effects in Animal Models (e.g., Antidepressant-like effects)

Beyond its well-documented role in cancer research, the S-phase kinase-associated protein 2 (Skp2) inhibitor, SKPin C1, has been investigated for its potential effects in other physiological and pathological contexts, notably in the central nervous system. Preclinical research has explored its non-oncological applications, with a specific focus on its potential antidepressant-like properties in murine models. nih.gov

Studies have been conducted to determine if SKPin C1 exhibits antidepressant-like activity in both stress-naïve mice and those exposed to chronic stress. nih.govresearchgate.net These investigations utilized established behavioral paradigms to assess depressive-like behaviors in animals. The primary models and tests included the tail suspension test (TST), the forced swimming test (FST), and the social interaction test (SIT). nih.govresearchgate.net

The research findings indicate that SKPin C1 can produce antidepressant-like effects. nih.gov In one study, the antidepressant-like activity of SKPin C1 was observed to be time- and dose-dependent. nih.govresearchgate.net The effects became apparent eight days after the initiation of treatment. nih.govresearchgate.net Furthermore, long-term administration of SKPin C1 was shown to alleviate depression-like behaviors in mice subjected to chronic social defeat stress, suggesting efficacy under stress conditions. nih.govresearchgate.net It was also noted that the observed antidepressant-like effects were not linked to changes in general locomotor activity. nih.govresearchgate.net

Interestingly, co-administration of SKPin C1 with the known antidepressant fluoxetine (B1211875) resulted in an additive effect on the amelioration of depression-like behaviors in stress-naïve mice. nih.govresearchgate.net This suggests that the inhibition of Skp2 could represent a novel strategy for the development of antidepressant therapies. nih.govresearchgate.net These findings are supported by related research indicating that another Skp2 inhibitor, SMIP004, also displays antidepressant-like activities in mice. nih.govdntb.gov.ua

The table below summarizes the key findings from preclinical studies on the antidepressant-like effects of SKPin C1 in animal models.

Animal ModelBehavioral Test(s)Key FindingsCitation
Stress-naïve miceTail Suspension Test (TST), Forced Swimming Test (FST), Social Interaction Test (SIT)SKPin C1 produced antidepressant-like activities. The effect was observed 8 days after drug treatment. Co-administration with fluoxetine produced an additive effect. nih.govresearchgate.net
Chronic social defeat stress-exposed miceSocial Interaction Test (SIT)Long-term treatment with SKPin C1 ameliorated depression-like behaviors. nih.govresearchgate.net
Stress-naïve miceLocomotor Activity TestThe antidepressant-like effect of SKPin C1 was not associated with an increase in locomotor activity. nih.govresearchgate.net

Interactions with Cellular Signaling Pathways

The Skp2-p27 Regulatory Axis

S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. dovepress.com This complex plays a profound role in cell cycle regulation by identifying specific cell cycle regulators, leading to their ubiquitination and subsequent degradation by the proteasome. dovepress.com One of the most critical substrates of the Skp2-containing SCF complex is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27). nih.govfrontiersin.org The Skp2-p27 axis represents a crucial regulatory pathway that governs the transition of cells from the G1 to the S phase of the cell cycle. frontiersin.org

Under normal physiological conditions, p27 acts as a tumor suppressor by binding to and inhibiting the activity of cyclin-CDK complexes, which are essential for cell cycle progression. frontiersin.org The degradation of p27 is a prerequisite for cells to enter the S phase and begin DNA replication. frontiersin.org Skp2 mediates the ubiquitination of p27, targeting it for destruction by the proteasome. nih.govfrontiersin.org This process is tightly regulated, ensuring that p27 levels are low during cell proliferation and high during cell cycle arrest. frontiersin.orgfrontiersin.org

In many types of cancer, this regulatory axis is disrupted. nih.gov Overexpression of Skp2 and subsequent underexpression of p27 are common features of cancer cells, leading to uncontrolled cell proliferation. nih.gov Skp2 inhibitor C1 (SKPin C1) is a small molecule designed to specifically interfere with the interaction between Skp2 and p27. frontiersin.org By binding to Skp2, SKPin C1 prevents the recognition and subsequent ubiquitination of p27. dovepress.comfrontiersin.org This inhibition leads to the accumulation of p27 within the cell. dovepress.comnih.gov

The increased levels of p27 restore its inhibitory function on cyclin-CDK complexes, leading to a halt in cell cycle progression, primarily at the G1 phase. dovepress.com This G1 arrest prevents cancer cells from dividing and proliferating. dovepress.com Studies in various cancer cell lines, including uveal melanoma, have demonstrated that treatment with SKPin C1 leads to a significant increase in the proportion of cells in the G1 phase and a corresponding decrease in cells in the G2/M phase. dovepress.com The efficacy of SKPin C1 is often dependent on the Skp2 status of the cancer cells, with cells overexpressing Skp2 being more sensitive to the inhibitor's effects. frontiersin.org

Cancer TypeCell LinesEffect of SKPin C1Research Finding
Prostate CancerDKO and AADKO primary cellsReduced proliferation, increased p27 levels. bohrium.comSKPin C1 showed selectivity for DKO cells, which are deficient in pRb and p53. bohrium.com
Uveal MelanomaMUM2B, OM431Inhibition of cell growth, G1 phase arrest, p27 accumulation. dovepress.comSKPin C1 blocked the ubiquitylation of p27, leading to its accumulation. dovepress.com
Multiple MyelomaU266, RPMI 8226Decreased viability and proliferation, induced apoptosis. nih.govSKPin C1 treatment led to a dose-dependent increase in p27 protein levels. nih.gov

Connections to Ubiquitin-Proteasome System Substrates Beyond p27/p21

Regulation of FOXO1 Degradation

Forkhead box protein O1 (FOXO1) is a transcription factor that acts as a tumor suppressor by promoting cell cycle arrest and apoptosis. mdpi.comnih.gov The Skp2-containing SCF E3 ubiquitin ligase complex also targets FOXO1 for ubiquitination and subsequent proteasomal degradation. mdpi.comnih.govresearchgate.net This action of Skp2 on FOXO1 is dependent on the prior phosphorylation of FOXO1 by the kinase Akt at a specific site (Ser-256). mdpi.comnih.gov

By inhibiting Skp2, SKPin C1 can indirectly lead to the stabilization and accumulation of FOXO1. mdpi.comnih.gov Increased levels of FOXO1 can then exert its tumor-suppressive functions, contributing to the anti-cancer effects of SKPin C1. mdpi.com The degradation of FOXO1 by Skp2 has been identified as a key step in tumorigenesis, and its inhibition represents a potential therapeutic strategy. nih.gov

Influence on Programmed Cell Death Protein 4 (PDCD4)

Programmed Cell Death Protein 4 (PDCD4) is a tumor suppressor protein that inhibits translation and is implicated in apoptosis. atlasgeneticsoncology.orgwikipedia.orgnih.gov Research has shown that the SCF-Skp2 complex can mediate the ubiquitination and degradation of PDCD4. frontiersin.org The degradation of PDCD4 can in turn inhibit the translation of p53, thereby affecting apoptosis. frontiersin.org

By blocking the activity of Skp2, SKPin C1 could potentially prevent the degradation of PDCD4. frontiersin.orgmedchemexpress.cn The resulting increase in PDCD4 levels would enhance its tumor-suppressive activities, including the inhibition of tumor-promoting transcription factors and the promotion of apoptosis. atlasgeneticsoncology.org

Interplay with p53 Pathways

The p53 protein, often called the "guardian of the genome," is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. nih.gov The interplay between Skp2 and the p53 pathway is complex. While not a direct substrate of Skp2 for degradation, the activity of Skp2 can be influenced by and can influence p53 signaling. nih.govresearchgate.netresearchgate.net

In some contexts, Skp2 has been shown to negatively regulate p53-mediated apoptosis. nih.gov For instance, one study found that an inhibitor that interferes with the Skp2/p300 interaction can promote p53-mediated apoptosis in cancer cells. nih.gov Although this is a different inhibitor than SKPin C1, it highlights the potential for Skp2 inhibitors to impact the p53 pathway. Furthermore, the degradation of other Skp2 substrates, such as PDCD4, can have a downstream effect on p53 translation. frontiersin.org The accumulation of p27, a primary consequence of SKPin C1 activity, can also influence p53-dependent cellular responses. nih.gov

Modulation of Autophagy-Related Pathways

Indirect Activation of Autophagy via Skp2 Inhibition

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates, playing a dual role in both tumor suppression and promotion depending on the context. nih.gov The nutrient-sensing pathways, particularly the mTOR signaling pathway, are key regulators of autophagy. nih.govtandfonline.com

Recent evidence suggests a link between Skp2 and the regulation of autophagy. nih.gov Skp2 has been shown to mediate the ubiquitination and degradation of Beclin-1, a key protein in the initiation of autophagy. nih.gov Additionally, the AMPK-SKP2-CARM1 signaling cascade is involved in regulating autophagy in response to nutrient starvation. nih.gov

Skp2 Regulation of Beclin1 and AMPK-SKP2-CARM1 Pathway

Skp2 plays a significant role in the regulation of autophagy, a cellular process for degrading and recycling cellular components. nih.govup.edu.mx It mediates the ubiquitination and subsequent degradation of Beclin1 (BECN1), a key protein in the initiation of autophagy. nih.govup.edu.mxnih.gov Specifically, Skp2 promotes the K48-linked poly-ubiquitination of BECN1, targeting it for proteasomal degradation. nih.govup.edu.mxnih.gov The activity of Skp2 towards Beclin1 is itself regulated by a complex involving FKBP51, PHLPP, and AKT1. nih.govdntb.gov.ua Pharmacological inhibition of Skp2 has been shown to decrease the ubiquitination of Beclin1, leading to its stabilization and an increase in autophagic activity. nih.govup.edu.mx

Furthermore, Skp2 is a key component of the AMPK-SKP2-CARM1 signaling pathway, which is crucial for the transcriptional regulation of autophagy in response to nutrient availability. frontiersin.orgnih.gov Under nutrient-rich conditions, the Skp2-containing SCF E3 ubiquitin ligase regulates the stability of co-activator-associated arginine methyltransferase 1 (CARM1) in the nucleus. frontiersin.orgnih.govamegroups.org When nutrients are scarce, AMP-activated protein kinase (AMPK) is activated and phosphorylates FOXO3a. nih.gov This leads to the transcriptional repression of Skp2, resulting in the accumulation of CARM1. nih.gov CARM1 then acts as a transcriptional co-activator for TFEB, promoting the expression of genes involved in autophagy and lysosome biogenesis. frontiersin.orgnih.gov

Cross-Talk with Growth and Survival Signaling

Skp2 is deeply integrated with signaling pathways that control cell growth and survival, making its inhibitor, SKPin C1, a valuable tool for studying these connections.

The serine/threonine kinase AKT is a central node in cell survival and proliferation signaling, and its relationship with Skp2 is bidirectional. frontiersin.orgnih.gov AKT can phosphorylate Skp2, which promotes the formation of the SCF-Skp2 E3 ligase complex and also causes Skp2 to be localized in the cytosol, protecting it from degradation. frontiersin.orgnih.gov Conversely, Skp2 can mediate the K63-linked ubiquitination of AKT, a process necessary for AKT's mitochondrial localization and its role in regulating glycolysis and proliferation. frontiersin.orgnih.gov The PI3K/AKT signaling pathway can also increase the expression of Skp2 at the transcriptional level. frontiersin.orgnih.gov Inhibition of Skp2 with SKPin C1 can disrupt these feedback loops, impacting cell survival and metabolism. spandidos-publications.com

The Hippo signaling pathway effector, Yes-associated protein (YAP), is another protein whose activity is modulated by Skp2. frontiersin.orgnih.gov Skp2 can ubiquitinate YAP, which promotes its localization to the nucleus and enhances its transcriptional activity. frontiersin.orgnih.gov This interaction highlights a mechanism by which Skp2 can influence cell proliferation and organ size, which are regulated by the Hippo pathway. spandidos-publications.comspandidos-publications.com

Cellular senescence, a state of irreversible growth arrest, is another process where Skp2 plays a critical role. The ERK/SKP2/p27 pathway has been identified as a key regulator of senescence. nih.gov The depletion of certain proteins can induce senescence through this pathway. nih.gov Skp2's primary role in this context is the degradation of the cell cycle inhibitor p27. nih.gov By inhibiting Skp2, SKPin C1 can lead to the accumulation of p27, which in turn can promote cellular senescence. nih.govmdpi.com

The transcription factor E2F1 is a potent inducer of cell proliferation, and its activity is linked to Skp2. nih.govtechscience.com In certain contexts, Skp2 is necessary for E2F1-induced cell proliferation by mediating the degradation of p27. nih.gov This forms a pathway where E2F1 drives the expression of Skp2, leading to the removal of the p27 brake on the cell cycle. nih.govmdpi.com

Additionally, the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) protein has been implicated in regulating the Skp2/p27 signaling axis. nih.govmdpi.com Activated MARCKS can modulate the expression of Skp2, thereby influencing cell cycle progression through p27. nih.govmdpi.com Targeting this MARCKS-mediated regulation of Skp2 has been suggested as a potential therapeutic strategy. nih.gov

Research Findings on SKPin C1 Interactions

Pathway/ProcessKey Interacting ProteinsEffect of Skp2 Inhibition by SKPin C1Reference
Autophagy Regulation Beclin1, AMPK, CARM1, FOXO3a, TFEBIncreased Beclin1 stability, enhanced autophagic flux, increased CARM1 levels, promotion of autophagy-related gene expression. nih.govnih.govfrontiersin.orgnih.gov
AKT Signaling AKTDisruption of the Skp2-AKT feedback loop, impacting cell survival and glycolysis. frontiersin.orgnih.govspandidos-publications.com
Hippo Pathway YAPPotential modulation of YAP nuclear localization and transcriptional activity. frontiersin.orgnih.gov
Cellular Senescence ERK, p27Accumulation of p27, leading to cell cycle arrest and promotion of senescence. nih.govnih.govmdpi.com
Proliferation Control E2F1, MARCKS, p27Inhibition of E2F1-induced proliferation, potential modulation of MARCKS-mediated Skp2 regulation, accumulation of p27. nih.govmdpi.com

Methodological Approaches in Skpin C1 Research

In Vitro Cellular Assay Techniques

In vitro research on SKPin C1 relies on a suite of cellular assays to measure its biological activity. These techniques allow for the detailed examination of the compound's effects on cell health, proliferation, cell cycle progression, and the molecular pathways it targets.

The effect of SKPin C1 on cell viability and proliferation is a primary focus of investigation, commonly assessed using MTT assays, EdU (5-ethynyl-2'-deoxyuridine) staining, and colony formation assays.

The MTT assay is frequently used to measure cell viability. Studies have shown that SKPin C1 can significantly inhibit the viability of various cancer cells in a dose-dependent manner. For example, in multiple myeloma cell lines U266 and RPMI 8226, viability was significantly inhibited by SKPin C1. nih.govnih.gov Similarly, in human gastric cancer cell lines BGC-823 and MKN-45, increasing concentrations of SKPin C1 led to a significant decrease in cell survival rates. spandidos-publications.com Research on uveal melanoma (UM) cells also demonstrated that SKPin C1 inhibits cell growth. dovepress.com Notably, higher concentrations of SKPin C1 were required to affect the viability of normal cells, such as B lymphocytes, compared to cancer cells. nih.govnih.gov

EdU staining is utilized to assess DNA synthesis and, consequently, cell proliferation. In multiple myeloma cells (U266 and RPMI 8226), treatment with SKPin C1 was observed to inhibit EdU staining, indicating a reduction in proliferative activity. nih.gov This inhibitory effect on proliferation was confirmed by flow cytometry analysis, which showed a decrease in the number of EdU-positive cells following SKPin C1 treatment. nih.gov

Colony formation assays measure the ability of single cells to grow into colonies, an indicator of long-term cell survival and clonogenic potential. In uveal melanoma cell lines, SKPin C1 treatment resulted in a dose-dependent reduction in the number of colonies formed. dovepress.com Similarly, in anaplastic thyroid cancer cells, SKPin C1 was shown to reduce colony formation in semi-solid agar, suggesting an inhibition of metastatic potential. mdpi.com This assay is considered a robust method for evaluating the cytotoxic and cytostatic effects of compounds like SKPin C1. frontiersin.org

Table 1: Summary of SKPin C1 Effects on Cell Viability and Proliferation

Assay Cell Line(s) Key Findings with SKPin C1
MTT Assay U266, RPMI 8226 (Multiple Myeloma) Significantly inhibited viability in a dose-dependent manner. nih.govnih.gov
BGC-823, MKN-45 (Gastric Cancer) Decreased survival rate with increasing concentrations. spandidos-publications.com
OM431, MUM2B (Uveal Melanoma) Inhibited cell growth; IC50 values were 1.83 µM and 0.86 µM, respectively. dovepress.com
PIG1 (Normal Pigment Cells) Less sensitive to inhibition compared to uveal melanoma cells (IC50: 16.71 µM). dovepress.com
THP-1 (Monocytic) Decreased viability observed at higher concentrations. nih.govmedchemexpress.com
EdU Staining U266, RPMI 8226 (Multiple Myeloma) Inhibited EdU staining, indicating decreased proliferation. nih.gov
Colony Formation Assay OM431, MUM2B (Uveal Melanoma) Reduced number of colonies in a dose-dependent manner. dovepress.com
SW1736 (Anaplastic Thyroid Cancer) Significantly reduced colony formation at concentrations of 10 and 20 µM. mdpi.com

Flow cytometry is the principal technique used to analyze the effects of SKPin C1 on the cell cycle. nih.govscielo.br This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is measured by staining with a fluorescent dye like propidium (B1200493) iodide. nih.gov

Research has consistently shown that SKPin C1 induces cell cycle arrest. In multiple myeloma cell lines U266 and RPMI 8226, treatment with SKPin C1 resulted in an increased percentage of cells in the G1 phase and a corresponding decrease in the S and G2/M phases. nih.gov This G1 arrest is consistent with the inhibitor's mechanism of preventing the degradation of p27, a negative regulator of the G1/S transition. nih.gov Similarly, in T47D breast cancer cells, SKPin C1 treatment led to an increase in the G1 phase population and a decrease in the S phase. targetmol.com Interestingly, in MCF-7 breast cancer cells, the compound caused a reduction in the G1 phase and an arrest in the G2/M phase, indicating that the effects can be cell-type specific. targetmol.com In studies involving 3T3 cells, SKPin C1 was used as a tool to induce G1 or G2/M phase blockage for cell cycle analysis experiments. abcam.comsigmaaldrich.comassaygenie.com

Table 2: SKPin C1 Effects on the Cell Cycle

Cell Line(s) Method Observed Effect of SKPin C1
U266, RPMI 8226 (Multiple Myeloma) Flow Cytometry Increased percentage of cells in G1 phase; decreased percentages in S and G2/M phases. nih.gov
T47D (Breast Cancer) Flow Cytometry Increase in G1 phase and decrease in S phase. targetmol.com
MCF-7 (Breast Cancer) Flow Cytometry Reduction in G1 phase and an increase in G2/M phase. targetmol.com
3T3 (Fibroblast) Flow Cytometry Used as a known G1 or G2/M phase blocker. abcam.comsigmaaldrich.comassaygenie.com

The induction of apoptosis, or programmed cell death, by SKPin C1 is a critical aspect of its anticancer activity. A key indicator of apoptosis is the activation of effector caspases, such as caspase-3. researchgate.netnih.gov The detection of cleaved (active) caspase-3 is considered a reliable marker for cells undergoing apoptosis. researchgate.net

Studies have demonstrated that SKPin C1 treatment leads to apoptosis in cancer cells. In multiple myeloma cells (U266 and RPMI 8226), treatment with SKPin C1, similar to Skp2 knockdown, increased the apoptosis rate as measured by flow cytometry and elevated the protein levels of cleaved caspase-3. nih.govsemanticscholar.org This suggests that the inhibition of Skp2 by SKPin C1 triggers a caspase-3-mediated apoptotic pathway. semanticscholar.org The quantification of caspase-3/7 activity is often performed using fluorescent assays where a dye becomes fluorescent upon being cleaved by the active enzyme, allowing for measurement via fluorescent imaging platforms. innoprot.com

Table 3: Apoptosis Induction by SKPin C1

Assay Cell Line(s) Key Findings with SKPin C1
Flow Cytometry (Annexin V/PI) U266, RPMI 8226 (Multiple Myeloma) Notably increased apoptosis rates. nih.gov
Western Blot (Cleaved Caspase-3) U266, RPMI 8226 (Multiple Myeloma) Increased protein levels of cleaved caspase-3. nih.govsemanticscholar.org

Western blotting is an indispensable technique in SKPin C1 research for analyzing the levels of specific proteins within cells. This method is used to confirm the molecular mechanism of SKPin C1, particularly its effect on the Skp2-p27 pathway.

A consistent finding across multiple studies and cell lines is that SKPin C1 treatment leads to the accumulation of the p27 protein. nih.govspandidos-publications.comresearchgate.net In multiple myeloma (U266, RPMI 8226), gastric cancer (BGC-823), and anaplastic thyroid cancer (8305C) cells, p27 levels increased in a dose-dependent manner following exposure to SKPin C1. nih.govspandidos-publications.commdpi.comresearchgate.net This accumulation of p27 is central to the inhibitor's ability to halt the cell cycle. nih.govspandidos-publications.com

Table 4: Protein Expression Changes Induced by SKPin C1 (via Western Blot)

Cell Line(s) Protein Analyzed Observed Effect of SKPin C1
U266, RPMI 8226 (Multiple Myeloma) p27 Increased protein levels in a dose-dependent manner. nih.govresearchgate.net
Skp2 No significant change in protein level. nih.govresearchgate.net
Cleaved Caspase-3 Increased protein levels. nih.gov
BGC-823 (Gastric Cancer) p27kip1 Significantly upregulated with increasing SKPin C1 concentration. spandidos-publications.com
Skp2 Endogenous expression not significantly affected. spandidos-publications.com
PC-3-TxR, DU145-TxR (Prostate Cancer) p27 Accumulation of p27. medchemexpress.com
8305C (Anaplastic Thyroid Cancer) p27kip Augmented protein level. mdpi.com
Skp2 Decreased protein level (in contrast to other findings). mdpi.com

To directly investigate SKPin C1's mechanism of disrupting protein degradation, researchers use immunoprecipitation (IP) assays. labome.com This technique allows for the isolation of a specific protein (e.g., p27) from a cell lysate to determine which other proteins are bound to it, including ubiquitin. labome.com

Studies utilizing IP have provided direct evidence that SKPin C1 inhibits the Skp2-mediated ubiquitination of p27. In multiple myeloma cell lines (U266 and RPMI 8226), immunoprecipitation of p27 followed by western blotting for ubiquitin revealed that the amount of ubiquitin attached to p27 was decreased after treatment with SKPin C1. nih.govresearchgate.net This finding confirms that SKPin C1 interferes with the ubiquitination process, thereby preventing p27 from being targeted for proteasomal degradation. nih.govnih.gov This blockage of p27 ubiquitination is a key molecular event that leads to the accumulation of p27 and subsequent cell cycle arrest. nih.govdovepress.com

Table 5: SKPin C1 Effect on Protein Ubiquitination

Assay Cell Line(s) Target Protein Key Findings with SKPin C1
Immunoprecipitation U266, RPMI 8226 (Multiple Myeloma) p27 Decreased the amount of ubiquitin protein combined with p27. nih.govresearchgate.net
Immunoprecipitation OM431, MUM2B (Uveal Melanoma) p27 Decreased the degradation of p27 by blocking its ubiquitylation. dovepress.com

Real-time quantitative polymerase chain reaction (RT-qPCR) is a sensitive technique used to measure the levels of specific messenger RNA (mRNA), providing insight into gene expression. thermofisher.comthermofisher.com In the context of SKPin C1 research, RT-qPCR is employed to determine whether the compound's effects on protein levels are due to changes at the transcriptional level.

For instance, RT-qPCR has been used to analyze the expression of Skp2 in various cell lines. Studies comparing uveal melanoma cells to normal pigment cells found that Skp2 was significantly highly expressed at the RNA level in the cancer cells. dovepress.com While much of the research on SKPin C1 focuses on its post-translational effects (i.e., inhibiting protein degradation), RT-qPCR can confirm whether the inhibitor also influences the transcription of Skp2 or its target genes. dovepress.comjove.com Gene expression profiling using such methods can help build a comprehensive picture of the cellular response to SKPin C1 treatment. aai.org

Table 6: Application of Gene Expression Analysis in SKPin C1 Research

Assay Cell Line(s) Gene(s) Analyzed Research Application
RT-qPCR OM431, MUM2B (Uveal Melanoma) vs. PIG1 (Normal) SKP2 Confirmed significantly higher expression of SKP2 in uveal melanoma cells compared to normal cells. dovepress.com
RT-qPCR Various Normal and Myeloma Tissues Various Cancer-Testis (CT) genes Used for validating the expression patterns of potential therapeutic target genes in multiple myeloma. aai.org

Protein-Protein Interaction and Ubiquitination Assays (e.g., Immunoprecipitation)

In Vivo Experimental Design and Evaluation

In vivo studies are crucial for understanding the physiological effects of SKPin C1 in a whole-organism context. These experiments primarily utilize xenograft tumor models to assess anti-cancer activity, complemented by histopathological analysis to observe tissue-level changes and behavioral assays to evaluate neurological impacts.

Xenograft Tumor Models and Growth Assessment

Xenograft models, which involve transplanting human cells or tissues into immunocompromised animals, are a cornerstone of in vivo research for SKPin C1. biocytogen.com These models allow for the study of human tumor behavior and response to potential therapies in a living system. numberanalytics.com Both cell-derived xenografts (CDX), using established cancer cell lines, and patient-derived xenografts (PDX), using tumor tissue directly from patients, are employed to test the efficacy of anti-cancer compounds. biocytogen.comcrownbio.com

In the context of SKPin C1 research, xenograft models have been instrumental in demonstrating its anti-tumor effects in vivo. Studies have reported that SKPin C1 inhibits the growth of uveal melanoma and lung cancer in such models. frontiersin.orgresearchgate.net The assessment of tumor growth is a key metric in these studies, where changes in tumor volume and weight over time are meticulously recorded to determine the inhibitor's effectiveness. Advanced imaging techniques, such as bioluminescent imaging, can also be used to track tumor progression in real-time. crownbio.com The stability of the PDX model across multiple passages is a critical consideration to ensure experimental consistency. labcorp.com

Table 1: Examples of In Vivo Xenograft Studies with SKPin C1

Cancer Type Cell Line/Model Key Finding
Uveal Melanoma Xenograft Model Inhibition of tumor growth. researchgate.net
Lung Cancer Xenograft Model Inhibition of tumor growth. frontiersin.orgresearchgate.net
Metastatic Melanoma 501 Mel Cell Lines Increased p27 protein level and longevity. nih.govselleckchem.com
Breast Cancer MCF-7 Cell Line Increased G2/M population. selleckchem.com
Myeloma U266 and RPMI 8226 Cells Inhibition of cell proliferation. frontiersin.orgresearchgate.net
T-cell Acute Lymphoblastic Leukemia (T-ALL) Murine primary T-ALL cells and human T-ALL cell lines Inhibition of proliferation. frontiersin.orgresearchgate.net

Histopathological Analysis of Tissues (e.g., HE Staining)

This analysis allows researchers to observe changes such as necrosis, apoptosis, and alterations in cell proliferation within the tumor tissue, providing tangible evidence of the inhibitor's impact. For instance, in studies of potential cancer therapies, histopathology can reveal the extent of tumor cell death and damage to surrounding healthy tissue. bioflux.com.roplos.org This method is crucial for validating the macroscopic observations of tumor growth inhibition and understanding the cellular mechanisms at play.

Behavioral Assays for Neurological Effects (e.g., TST, FST, SIT)

Beyond its anti-cancer properties, SKPin C1 has also been investigated for its potential neurological effects. To this end, a battery of behavioral assays is employed to assess antidepressant-like activity in mouse models. These tests include:

Tail Suspension Test (TST): This test measures the immobility of a mouse when suspended by its tail, with a reduction in immobility time suggesting an antidepressant effect.

Forced Swim Test (FST): Similar to the TST, the FST assesses the time a mouse spends immobile when placed in an inescapable container of water. A decrease in immobility is indicative of an antidepressant-like response.

Social Interaction Test (SIT): This assay evaluates social behavior by measuring the time a mouse spends interacting with an unfamiliar mouse. An increase in interaction time can suggest anxiolytic and antidepressant effects.

Studies have shown that chronic treatment with SKPin C1 can produce antidepressant-like effects in these behavioral models. medchemexpress.com

Computational and Structural Biology Approaches

Computational methods are integral to the discovery and optimization of small molecule inhibitors like SKPin C1. These in silico techniques offer a rapid and cost-effective way to identify and refine potential drug candidates before they are synthesized and tested in the lab.

Virtual Screening and Molecular Docking

SKPin C1 was initially identified through an in silico virtual ligand screening. frontiersin.orgresearchgate.net This process involves using computer algorithms to screen large databases of chemical compounds to find molecules that are likely to bind to a specific biological target. innovations-report.comresearchgate.net In the case of SKPin C1, the target was the binding pocket between Skp2 and p27. frontiersin.org

Molecular docking , a key component of virtual screening, predicts the preferred orientation of a molecule when bound to a target protein, forming a stable complex. nih.govmdpi.com This technique helps to understand the interactions between the ligand (SKPin C1) and the protein (Skp2) at the atomic level. gigvvy.comnih.gov For example, it was demonstrated that SKPin C1 specifically targets the interface of the Skp2-p27 interaction, thereby blocking the binding between them. frontiersin.org This computational prediction was subsequently validated through experimental assays, confirming that SKPin C1 selectively inhibits the Skp2-mediated degradation of p27. nih.govfocusbiomolecules.com The use of high-performance computing can significantly accelerate the virtual screening process, allowing for the analysis of millions of compounds in a relatively short time. innovations-report.com

Future Directions and Research Perspectives

Elucidating Broader Substrate Specificity

While SKPin C1 was initially identified and is best known for its ability to disrupt the interaction between Skp2 and its primary substrate, p27, the full spectrum of its effects on other Skp2 substrates remains an area of active investigation. frontiersin.orgselleckchem.com The SCF-Skp2 complex targets a diverse array of proteins for degradation, including p21, p57, p130, FOXO1, and others, all of which are crucial regulators of cell cycle arrest, apoptosis, and differentiation. spandidos-publications.comfrontiersin.org

A critical future research direction is to systematically map the broader substrate specificity of SKPin C1. Understanding how SKPin C1 affects the degradation of these other substrates is paramount. For instance, while p27 accumulation is a known consequence of SKPin C1 treatment, its impact on p21, another important cyclin-dependent kinase inhibitor, is also of great interest. medchemexpress.comresearchgate.net The relative effects on these substrates could vary between different cancer types and could explain the cell-type-specific responses observed with SKPin C1, which can induce G1 or G2/M phase arrest depending on the cellular context. selleckchem.com

Furthermore, Skp2's role extends beyond cell cycle control to processes like DNA damage repair and metabolic regulation. For example, Skp2 has been shown to mediate the ubiquitination of proteins involved in DNA repair, such as Nijmegen breakage syndrome protein 1 (NBS1). nih.gov Investigating whether SKPin C1 can modulate these functions by preventing the degradation of non-cell cycle-related substrates could unveil novel therapeutic applications and potential mechanisms of synergy with other cancer treatments like radiation or DNA-damaging agents.

Exploring Combinatorial Therapeutic Strategies

The development of drug resistance is a major hurdle in cancer treatment. nih.gov Skp2 overexpression has been implicated in resistance to various chemotherapeutic agents, including paclitaxel (B517696) and cisplatin. nih.govspandidos-publications.com A significant avenue for future research lies in exploring the potential of SKPin C1 in combinatorial therapeutic strategies to overcome or prevent drug resistance.

Studies have already shown that Skp2 inhibitors can re-sensitize paclitaxel-resistant prostate cancer cells to the drug. spandidos-publications.com This is often achieved by stabilizing p27 levels, which have been found to be decreased in drug-resistant cells. spandidos-publications.com Future investigations should expand on these findings, testing SKPin C1 in combination with a wider range of standard-of-care chemotherapies and targeted agents across different cancer types.

For example, combining SKPin C1 with BRAF inhibitors like vemurafenib (B611658) in melanoma, where Skp2 overexpression is linked to resistance, presents a logical and promising approach. frontiersin.org Similarly, in multiple myeloma, combining SKPin C1 with proteasome inhibitors like bortezomib (B1684674) could offer a synergistic effect, as both agents ultimately impact protein degradation pathways, albeit through different mechanisms. nih.govfrontiersin.org The combination of SKPin C1 with pevonedistat, an inhibitor of neddylation required for SCF E3 ligase activity, has also shown greater growth inhibition than either agent alone in small-cell lung cancer models. aacrjournals.org

Potential Combination Therapy Rationale Cancer Type
SKPin C1 + PaclitaxelOvercome resistance by stabilizing p27. spandidos-publications.comProstate Cancer spandidos-publications.com
SKPin C1 + VemurafenibTarget Skp2 overexpression associated with resistance. frontiersin.orgMelanoma frontiersin.org
SKPin C1 + BortezomibSynergistic targeting of protein degradation pathways. nih.govfrontiersin.orgMultiple Myeloma nih.govfrontiersin.org
SKPin C1 + PevonedistatEnhanced growth inhibition through dual targeting of the SCF complex. aacrjournals.orgSmall-Cell Lung Cancer aacrjournals.org
SKPin C1 + BromocriptineSensitize prolactinoma cells to apoptosis. frontiersin.orgProlactinoma
SKPin C1 + CisplatinEnhance sensitivity in resistant mantle cell lymphoma. nih.govMantle Cell Lymphoma nih.gov

Investigating Novel Disease Applications

While the primary focus of Skp2 inhibition has been on cancer, emerging evidence suggests that Skp2 is implicated in a range of other non-malignant diseases. nih.gov This opens up exciting possibilities for repurposing SKPin C1 for novel therapeutic applications.

For instance, Skp2 has been linked to conditions such as chronic kidney disease, pulmonary fibrosis, and even the systemic dysregulation seen in COVID-19 patients. nih.gov The precise roles of Skp2 in the pathophysiology of these diseases are still being elucidated, but they present fertile ground for future research. Investigating the efficacy of SKPin C1 in preclinical models of these conditions could lead to breakthrough treatments for diseases with currently limited therapeutic options.

Furthermore, a study has reported an antidepressant-like effect of SKPin C1 in mouse models, suggesting a potential role in neurological or psychiatric disorders. medchemexpress.com This unexpected finding warrants further investigation to understand the underlying mechanisms, which may involve the regulation of neuronal protein turnover or other unforeseen functions of Skp2 in the central nervous system.

Advanced Mechanistic Elucidation through Omics Technologies

To fully harness the therapeutic potential of SKPin C1, a deeper and more comprehensive understanding of its mechanism of action is required. The advent of "omics" technologies, such as proteomics, transcriptomics, and metabolomics, provides powerful tools for achieving this.

Future research should employ these technologies to obtain a global view of the cellular changes induced by SKPin C1 treatment. Proteomics can be used to identify the full spectrum of proteins whose stability is affected by the inhibitor, confirming known substrates and potentially identifying novel ones. This will provide a more complete picture of the pathways modulated by SKPin C1 beyond the Skp2-p27 axis.

Transcriptomics can reveal how SKPin C1 treatment alters gene expression profiles in cancer cells. This could uncover compensatory mechanisms that cells activate in response to Skp2 inhibition, which could, in turn, suggest new targets for combination therapies. Metabolomics can shed light on how inhibiting Skp2 and stabilizing its substrates, such as the metabolic enzyme IDH1/2, impacts cellular metabolism. nih.gov This could be particularly relevant for targeting the metabolic vulnerabilities of cancer cells.

Development of Next-Generation Skp2 Inhibitors

SKPin C1 represents a first-generation inhibitor, and while it has been an invaluable research tool, there is always room for improvement. The development of next-generation Skp2 inhibitors based on the chemical scaffold of SKPin C1 is a crucial future direction.

Structure-activity relationship (SAR) studies can be conducted to optimize the potency, selectivity, and pharmacokinetic properties of SKPin C1. The goal would be to develop compounds with enhanced efficacy and reduced off-target effects. Computational modeling and in silico screening, the very techniques that led to the discovery of SKPin C1, can be employed to design and identify novel analogues with improved characteristics. nih.govfrontiersin.org

Furthermore, the development of inhibitors that target different aspects of the SCF-Skp2 complex, such as the Skp2-Skp1 interaction or the Skp2-Cks1 interaction, is also a promising strategy. frontiersin.orgmdpi.com Compounds like SZL-P1-41, which disrupts the Skp2-Skp1 interaction, have shown efficacy in some cancer models. frontiersin.orgfrontiersin.org Comparing the effects of these different classes of inhibitors will provide valuable insights into the most effective way to target the Skp2 pathway in different cancer contexts. The ultimate aim is to develop a portfolio of Skp2 inhibitors with diverse mechanisms of action, allowing for a more tailored and personalized approach to cancer therapy.

Q & A

Basic Research Question

  • In vitro : 10–50 μM for 48–72 hours in cancer cells (e.g., multiple myeloma U266/RPMI 8226, T-ALL SupT1) .
  • In vivo : 20 mg/kg via intraperitoneal injection in murine xenograft models (e.g., UM MUM2B or osteosarcoma) .
  • Solubility considerations : Prepare stock solutions in DMSO (25 mg/mL), with working dilutions in culture media to avoid solvent toxicity .

How can researchers validate the specificity of SKPin C1 in targeting Skp2-p27 interactions?

Advanced Research Question

  • Genetic knockdown : Compare SKPin C1 effects in Skp2-knockdown vs. wild-type cells (e.g., BGC-823 gastric cancer cells) using shRNA .
  • Ubiquitination assays : Measure p27 ubiquitination levels via immunoprecipitation in the presence of proteasome inhibitors (e.g., MG-132) .
  • Selectivity profiling : Test SKPin C1 in Skp2-deficient models (e.g., Skp2−/− murine embryonic fibroblasts) to confirm on-target effects .

What advanced techniques are used to study SKPin C1's impact on cell cycle dynamics?

Advanced Research Question

  • Live-cell imaging : Track real-time cell cycle progression in SKPin C1-treated organoids .
  • RNA-seq/RT-qPCR : Identify downstream transcriptional changes (e.g., cyclin A suppression) .
  • Kinase activity assays : Monitor CDK2/cyclin E activity to link p27 accumulation to G1 arrest .

How do researchers address discrepancies in SKPin C1's effects across different cancer models?

Advanced Research Question

  • Context-dependent Skp2 expression : Compare Skp2/p27 baseline levels in resistant vs. sensitive models (e.g., high Skp2 in UM vs. lower levels in normal cells) .
  • Compensatory pathways : Investigate alternative E3 ligases (e.g., Cdc20) or post-translational modifications (e.g., phosphorylation) that may bypass Skp2 inhibition .
  • Species-specific differences : Validate findings in primary patient-derived xenografts (PDXs) alongside cell lines .

What are the considerations for combining SKPin C1 with other therapeutic agents?

Advanced Research Question

  • Synergy with neddylation inhibitors : Co-administer with MLN4924 to block SCF complex activation, enhancing p27 stabilization .
  • Chemotherapy adjuvants : Test with DNA-damaging agents (e.g., cisplatin) in Skp2-overexpressing cancers (e.g., lung or retinoblastoma) .
  • Dose optimization : Use Chou-Talalay analysis to identify non-antagonistic combinations and mitigate toxicity .

What are the challenges in translating SKPin C1 findings from preclinical models to clinical applications?

Advanced Research Question

  • Pharmacokinetics : Address poor bioavailability using nanoparticle delivery systems or prodrug formulations .
  • Tumor heterogeneity : Evaluate efficacy in in situ models (e.g., patient-derived organoids) to mimic clinical diversity .
  • Off-target effects : Monitor non-Skp2 targets (e.g., Cks2 or F-box proteins) via proteome-wide profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.